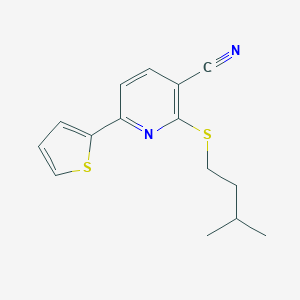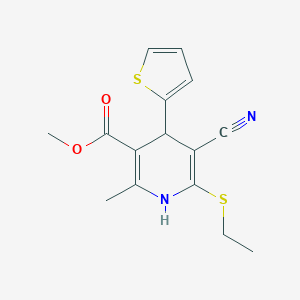![molecular formula C27H20ClN5O B460363 2-amino-1'-(4-chlorobenzyl)-2'-oxo-1',3',4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3'-(2'H)-indole]](/img/structure/B460363.png)
2-amino-1'-(4-chlorobenzyl)-2'-oxo-1',3',4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3'-(2'H)-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with a suitable ketone or aldehyde, followed by cyclization and introduction of cyano groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to amines or other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s unique spiro structure may also play a role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1’-(4-bromobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole]
- 2-amino-1’-(4-methylbenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole]
Uniqueness
The presence of the 4-chlorobenzyl group in 2-amino-1’-(4-chlorobenzyl)-2’-oxo-1’,3’,4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3’-(2’H)-indole] distinguishes it from similar compounds
Properties
Molecular Formula |
C27H20ClN5O |
|---|---|
Molecular Weight |
465.9g/mol |
IUPAC Name |
2-amino-1'-[(4-chlorophenyl)methyl]-2'-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C27H20ClN5O/c28-18-11-9-17(10-12-18)14-33-23-8-4-3-7-22(23)27(25(33)34)21-6-2-1-5-19(21)20(13-29)24(32)26(27,15-30)16-31/h3-5,7-12,21H,1-2,6,14,32H2 |
InChI Key |
SSIPYSVUQFZIQN-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(C(=C2C#N)N)(C#N)C#N |
Canonical SMILES |
C1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(C(=C2C#N)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B460282.png)
![2-[(3-Methylbenzyl)sulfanyl]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B460283.png)
![2-{[3-cyano-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B460285.png)

![2-[(3-cyano-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B460289.png)

![1-Adamantyl[2-(allylamino)-4-amino-1,3-thiazol-5-yl]methanone](/img/structure/B460293.png)

![methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B460297.png)
![[3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460298.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460299.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460301.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460302.png)
![propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460303.png)
